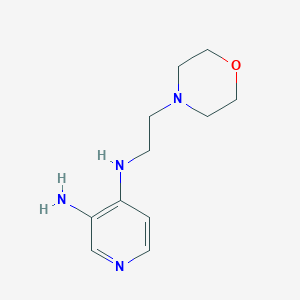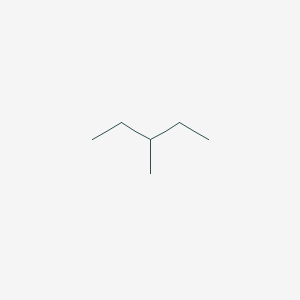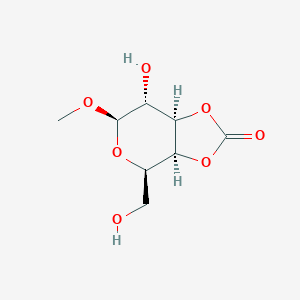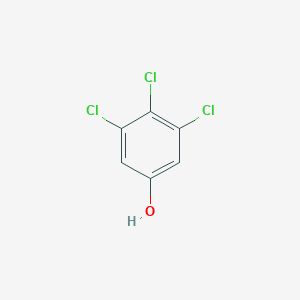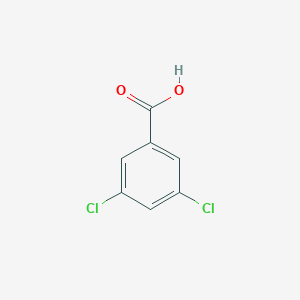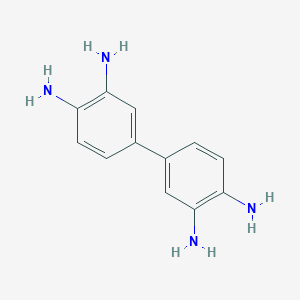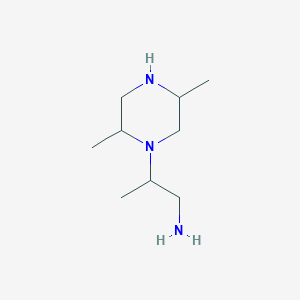
1-Acetyl-2-(2-propynyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-(2-propynyl)cyclohexane, also known as PAC, is a cyclohexane derivative that has gained attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C12H16O and a molecular weight of 176.26 g/mol.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2-(2-propynyl)cyclohexane is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 1-Acetyl-2-(2-propynyl)cyclohexane has also been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
1-Acetyl-2-(2-propynyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, 1-Acetyl-2-(2-propynyl)cyclohexane has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Acetyl-2-(2-propynyl)cyclohexane in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 1-Acetyl-2-(2-propynyl)cyclohexane is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-Acetyl-2-(2-propynyl)cyclohexane is its low solubility in water, which may limit its application in aqueous-based experiments.
Orientations Futures
There are several future directions for the research on 1-Acetyl-2-(2-propynyl)cyclohexane. One possible direction is to investigate its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-Acetyl-2-(2-propynyl)cyclohexane and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-Acetyl-2-(2-propynyl)cyclohexane involves the reaction of 2-bromo-1-acetylcyclohexane with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction produces 1-Acetyl-2-(2-propynyl)cyclohexane as a major product along with some minor by-products. The yield of 1-Acetyl-2-(2-propynyl)cyclohexane can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reactants.
Applications De Recherche Scientifique
1-Acetyl-2-(2-propynyl)cyclohexane has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-Acetyl-2-(2-propynyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In material science, 1-Acetyl-2-(2-propynyl)cyclohexane has been used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals and polymers. In organic synthesis, 1-Acetyl-2-(2-propynyl)cyclohexane has been used as a starting material for the synthesis of other cyclohexane derivatives with diverse functional groups.
Propriétés
Numéro CAS |
125488-49-5 |
|---|---|
Nom du produit |
1-Acetyl-2-(2-propynyl)cyclohexane |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
1-(2-prop-2-ynylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3 |
Clé InChI |
MZGRTKZZXUCWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1CC#C |
SMILES canonique |
CC(=O)C1CCCCC1CC#C |
Synonymes |
Ethanone, 1-[2-(2-propynyl)cyclohexyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




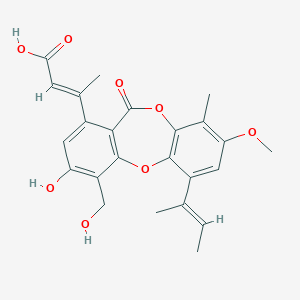

![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)
